molecular formula C10H9NO2S B14456919 Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- CAS No. 69957-44-4

Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-

Cat. No.: B14456919
CAS No.: 69957-44-4
M. Wt: 207.25 g/mol
InChI Key: OCMYULRMYODANI-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- is an organic compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . This compound is characterized by the presence of a benzonitrile group substituted with a 2-(methylsulfonyl)ethenyl group at the para position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- typically involves the reaction of 4-bromobenzonitrile with methylsulfonylacetylene under palladium-catalyzed coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.

Industrial Production Methods

Industrial production methods for Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in nucleophilic and electrophilic reactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- is unique due to the presence of both the nitrile and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. The ethenyl group further enhances its versatility in synthetic applications .

Properties

CAS No.

69957-44-4

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

4-[(E)-2-methylsulfonylethenyl]benzonitrile

InChI

InChI=1S/C10H9NO2S/c1-14(12,13)7-6-9-2-4-10(8-11)5-3-9/h2-7H,1H3/b7-6+

InChI Key

OCMYULRMYODANI-VOTSOKGWSA-N

Isomeric SMILES

CS(=O)(=O)/C=C/C1=CC=C(C=C1)C#N

Canonical SMILES

CS(=O)(=O)C=CC1=CC=C(C=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.